![molecular formula C12H9ClFN3OS B15001793 2-amino-7-(2-chloro-6-fluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15001793.png)
2-amino-7-(2-chloro-6-fluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
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Overview
Description
2-Amino-7-(2-chloro-6-fluorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of both thiazole and pyridine moieties in its structure makes it a versatile scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-(2-chloro-6-fluorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one typically involves the annulation of a pyridine ring to a thiazole ring. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone, followed by cyclization under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid or sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-(2-chloro-6-fluorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium carbonate in dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazolo[4,5-b]pyridine derivatives.
Substitution: Substituted thiazolo[4,5-b]pyridine derivatives with various functional groups.
Scientific Research Applications
2-Amino-7-(2-chloro-6-fluorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 2-amino-7-(2-chloro-6-fluorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its therapeutic effects. For example, it may bind to DNA or proteins, disrupting their function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog with a thiazole ring and an amino group.
Thiazolo[4,5-b]pyridine: A related compound with a similar fused ring structure but different substituents.
Uniqueness
2-Amino-7-(2-chloro-6-fluorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can enhance its biological activity and selectivity. The combination of these substituents with the thiazolo[4,5-b]pyridine scaffold provides a versatile platform for the development of new therapeutic agents with improved efficacy and safety profiles .
Properties
Molecular Formula |
C12H9ClFN3OS |
---|---|
Molecular Weight |
297.74 g/mol |
IUPAC Name |
2-amino-7-(2-chloro-6-fluorophenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C12H9ClFN3OS/c13-6-2-1-3-7(14)9(6)5-4-8(18)16-11-10(5)19-12(15)17-11/h1-3,5H,4H2,(H2,15,17)(H,16,18) |
InChI Key |
IGCVJFYJGRWQSI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N=C(S2)N)C3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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